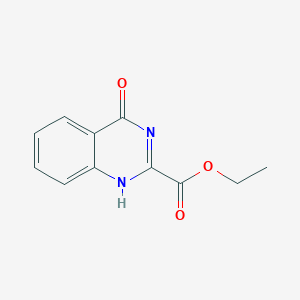![molecular formula C14H10Cl2 B188814 1-Chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]benzene CAS No. 4752-74-3](/img/structure/B188814.png)
1-Chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]benzene, also known as trans-chlordane, is a chlorinated hydrocarbon pesticide that was widely used in the agricultural industry in the past. However, due to its harmful effects on human health and the environment, it has been banned in many countries since the 1980s. Despite its ban, trans-chlordane remains a significant environmental pollutant and poses a threat to human health.
Mecanismo De Acción
Trans-chlordane exerts its toxic effects by disrupting the normal functioning of the nervous system. It acts as a persistent organic pollutant (POP) and can accumulate in the environment, leading to long-term exposure and potential harm to living organisms.
Biochemical and Physiological Effects
Trans-chlordane has been shown to have a range of biochemical and physiological effects on living organisms. It can interfere with the normal functioning of the endocrine system, leading to hormonal imbalances and reproductive problems. It can also affect the immune system, leading to increased susceptibility to infections and diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trans-chlordane has been used in laboratory experiments to study its toxicity and environmental persistence. However, due to its harmful effects on living organisms, it is not a suitable compound for use in animal experiments. Alternative methods, such as in vitro testing, should be used to reduce the use of animals in research.
Direcciones Futuras
Further research is needed to understand the long-term effects of 1-Chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]benzeneane exposure on human health and the environment. Studies should focus on developing alternative methods for pest control that are safe and environmentally sustainable. Additionally, efforts should be made to reduce the use of persistent organic pollutants and to develop effective methods for their removal from the environment.
Métodos De Síntesis
Trans-chlordane is synthesized by the chlorination of hexachlorocyclopentadiene, followed by the reaction with 1,2-dichloroethane. The resulting product is a mixture of cis- and 1-Chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]benzeneane, which can be separated by fractional distillation.
Aplicaciones Científicas De Investigación
Trans-chlordane has been extensively studied for its toxicity and environmental persistence. It has been found to accumulate in the fatty tissues of living organisms, including humans, and can cause a range of adverse health effects, including cancer, reproductive and developmental problems, and neurological disorders.
Propiedades
Número CAS |
4752-74-3 |
|---|---|
Fórmula molecular |
C14H10Cl2 |
Peso molecular |
249.1 g/mol |
Nombre IUPAC |
1-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H10Cl2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-10H/b10-9+ |
Clave InChI |
BMKLYZMBVCMYON-MDZDMXLPSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C2=CC=CC=C2Cl)Cl |
SMILES |
C1=CC=C(C(=C1)C=CC2=CC=CC=C2Cl)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=CC2=CC=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



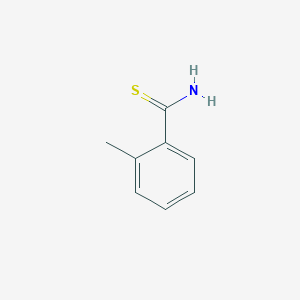

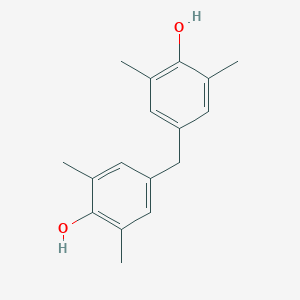

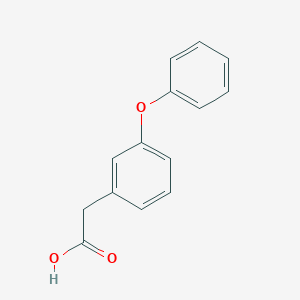

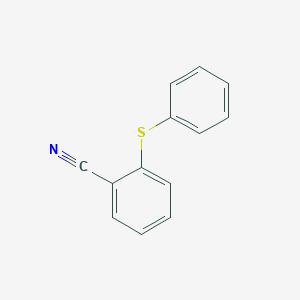
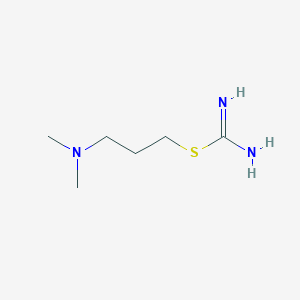


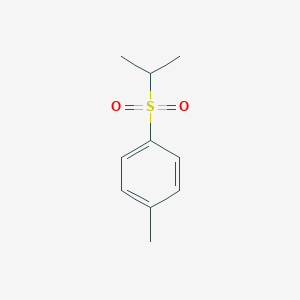

![6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B188752.png)
